![molecular formula C8H11Cl B048547 3-Chlorobicyclo[3.2.1]oct-2-ene CAS No. 35242-17-2](/img/structure/B48547.png)
3-Chlorobicyclo[3.2.1]oct-2-ene
概要
説明
3-Chlorobicyclo[3.2.1]oct-2-ene is a chemical compound with the empirical formula C8H11Cl . It is a mixture of endo and exo isomers . The compound has been used in the preparation of bicyclo[3.2.1]oct-2-ene by Birch reduction .
Synthesis Analysis
The synthesis of 3-Chlorobicyclo[3.2.1]oct-2-ene involves the use of norbornene . The reaction involves the use of sodium methoxide and ethyl trichloroacetate . The reaction mixture is stirred at a temperature below 0° for 4 hours before the temperature is allowed to rise gradually to room temperature overnight .Molecular Structure Analysis
The molecular weight of 3-Chlorobicyclo[3.2.1]oct-2-ene is 142.63 . The SMILES string representation of the molecule is ClC1=C[C@H]2CCC@HC1 .Chemical Reactions Analysis
3-Chlorobicyclo[3.2.1]oct-2-ene has been used in the preparation of bicyclo[3.2.1]oct-2-ene by Birch reduction .Physical And Chemical Properties Analysis
3-Chlorobicyclo[3.2.1]oct-2-ene is a liquid with a refractive index of 1.5055 . It has a boiling point of 56 °C at 10 mmHg and a density of 1.082 g/mL at 25 °C .科学的研究の応用
Synthesis of Bicyclo[3.2.1]oct-2-ene via Birch Reduction
3-Chlorobicyclo[3.2.1]oct-2-ene: has been utilized in the synthesis of bicyclo[3.2.1]oct-2-ene through the Birch reduction method . This process involves the use of sodium or lithium in liquid ammonia with an alcohol, such as ethanol or t-butanol, to achieve the reduction of the aromatic ring to a cyclohexadiene system.
Safety and Hazards
作用機序
Mode of Action
The mode of action of 3-Chlorobicyclo[32It has been used in the preparation of bicyclo[321]oct-2-ene by Birch reduction .
Pharmacokinetics
The pharmacokinetic properties of 3-Chlorobicyclo[32The compound is a liquid at room temperature with a boiling point of 56°C at 10 mmHg and a density of 1.082 g/mL at 25°C . These physical properties may influence its pharmacokinetic behavior.
特性
IUPAC Name |
3-chlorobicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVAWKKCOIWHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobicyclo[3.2.1]oct-2-ene | |
CAS RN |
35242-17-2 | |
| Record name | Bicyclo(3.2.1)oct-2-ene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035242172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobicyclo[3.2.1]oct-2-ene, mixture of endo and exo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes to obtain 3-Chlorobicyclo[3.2.1]oct-2-ene?
A1: One reported method involves the reduction of 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes (where the substituent is either phenyl or methyl) using lithium aluminum hydride (LAH) or tributyltin hydride (TBTH) []. This reduction leads to a mixture of products, including the desired 3-chloro- compound alongside both rearranged and fully reduced analogues. Notably, the choice of reducing agent influences the product distribution.
Q2: How does the stereochemistry of the starting material affect the outcome of the reactions involving 3-Chlorobicyclo[3.2.1]oct-2-ene?
A2: Research indicates that the stereochemistry of the starting materials, like the 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes, plays a significant role in determining the product ratios during reduction reactions []. For instance, using LAH predominantly yields the allylic rearrangement product, whereas TBTH favors the unrearranged product. This suggests a potential influence of the starting material's stereochemistry on the reaction mechanism and subsequent product formation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





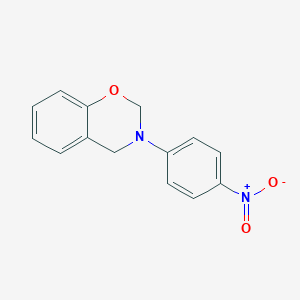

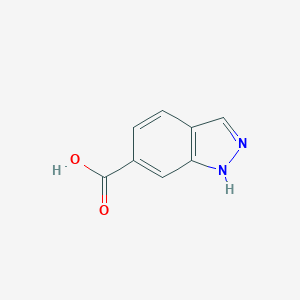
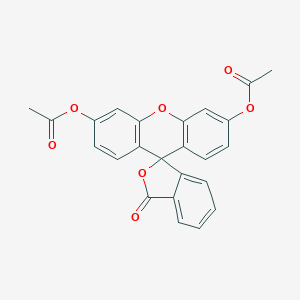
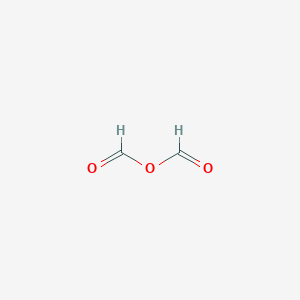

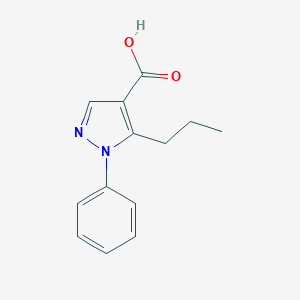
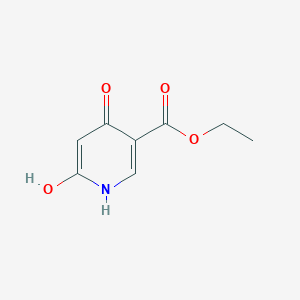
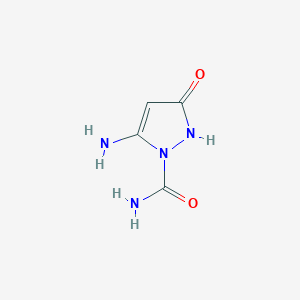

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
